1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Description
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (CAS: 13372-52-6) is an acetophenone derivative featuring a fluorinated phenyl ring substituted with a methanesulfonyl group. Its molecular formula is C₉H₉FO₃S, with a molar mass of 216.23 g/mol . The compound is also known as 3'-Fluoro-4'-(methylsulphonyl)acetophenone, highlighting the positions of the fluorine (C-3) and methanesulfonyl (C-4) groups on the aromatic ring.
Properties
IUPAC Name |
1-(3-fluoro-4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKXACVKHEXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
A patented method describes the synthesis of related sulfonyl-substituted ethanones via palladium-catalyzed cross-coupling between 4-substituted-phenylmethylsulfones and substituted ethanones. Although the patent specifically details 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the methodology is adaptable to 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one by selecting the appropriate fluorinated sulfonate intermediate.
- Catalyst: Pd(OAc)2 with tri-tert-butyl-phosphonium tetrafluoborate ligand.
- Solvent: N,N-dimethylformamide (DMF).
- Temperature: 85 °C.
- Time: 16 to 27 hours.
- Base: Piperidine, which enhances yield.
- Atmosphere: Nitrogen to prevent oxidation.
Reaction scheme summary:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-bromophenylmethylsulfone + 1-(3-fluoro)ethanone | Pd(OAc)2, ligand, DMF, piperidine, 85 °C, N2, 20 h | Coupling to form sulfonyl-substituted ethanone intermediate |
| 2 | Oxidation (if required) | Mild oxidants (e.g., H2O2 avoided) | Sulfone oxidation state achieved |
| 3 | Work-up and purification | Aqueous quenching, filtration, drying | Pure this compound |
This method avoids multi-step syntheses and hazardous cyanide use, offering an economically advantageous route.
Use of Sulfonate Leaving Groups
The synthesis benefits from using sulfonate leaving groups such as mesylate (MsO), tosylate (TsO), or triflate (TfO) on the aromatic ring, which facilitate nucleophilic substitution or palladium-catalyzed coupling. The sulfonate intermediates are already in the correct oxidation state, thus avoiding the need for post-synthesis oxidation steps.
Reaction Optimization and Yields
| Parameter | Optimal Condition | Effect on Yield and Purity |
|---|---|---|
| Catalyst loading | ~0.15 mol% relative to substrate | High catalytic efficiency, reduces cost |
| Temperature | 85 °C | Balances reaction rate and side reactions |
| Reaction time | 16-27 hours | Ensures complete conversion |
| Base | Piperidine | Improves yield by facilitating coupling |
| Solvent | N,N-dimethylformamide (DMF) | Good solubility and reaction medium |
| Atmosphere | Nitrogen | Prevents oxidation and degradation |
Reported yields for similar sulfonyl-substituted ethanones reach up to 83% after work-up and purification.
Advantages and Considerations
- Single-step synthesis: The process can yield the target compound in one step from commercially available intermediates, reducing time and cost.
- Avoidance of hazardous reagents: No cyanides or explosive peroxides are required, enhancing safety.
- Scalability: The method is suitable for scale-up due to mild conditions and readily available reagents.
- Purity: The process yields a product with high purity, confirmed by ^1H-NMR and other analytical methods.
- Environmental impact: Avoidance of over-oxidation and hazardous reagents reduces waste and environmental hazard.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed coupling | 4-bromophenylmethylsulfone + ethanone | Pd(OAc)2, tri-tert-butyl-phosphonium tetrafluoborate, DMF, piperidine, 85 °C, N2 | ~83 | Single-step, avoids cyanides, scalable |
| Aniline condensation (analog) | α-bromo-4-(methylsulfonyl)acetophenone + anilines | Base, solvent, moderate temp | Variable | Adaptable for derivatives, less direct |
Research Findings and Analytical Data
- The palladium-catalyzed method produces the target compound with confirmed structure by ^1H-NMR spectroscopy, showing characteristic aromatic and methyl signals consistent with the fluorinated sulfonyl acetophenone structure.
- The sulfonyl group remains in the sulfone oxidation state throughout synthesis, eliminating the need for hazardous oxidation steps.
- The fluorine substituent on the aromatic ring is stable under reaction conditions, maintaining the desired electronic properties for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluoro and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl ethanones .
Scientific Research Applications
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparative Overview of Selected Ethanone Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The methanesulfonyl (-SO₂CH₃) group in the target compound significantly reduces electron density at the phenyl ring, enhancing reactivity toward nucleophilic substitution compared to analogs with -SCH₃ () or -OCHF₂ () .
Lipophilicity and Solubility:
Biological Activity
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₉F₁O₃S
- Molecular Weight : 208.21 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonylphenyl ethanones have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 µg/mL |
| Escherichia coli | 1 - 4 µg/mL |
| Pseudomonas aeruginosa | >8 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It may modulate signaling pathways related to inflammation and apoptosis, particularly through the NF-kB pathway.
- Interaction with Receptors : Preliminary studies suggest potential interactions with various receptors involved in pain and inflammation responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound or its analogs:
- Study A : Investigated the anti-inflammatory effects in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in paw swelling, with significant effects observed at doses of 10 mg/kg.
- Study B : Focused on antimicrobial efficacy against resistant strains of bacteria. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one in laboratory settings?
A two-step methodology is commonly employed:
Friedel-Crafts Acylation : Introduce the acetyl group to a fluorinated aromatic precursor under anhydrous conditions using AlCl₃ or FeCl₃ as catalysts .
Sulfonylation : Install the methanesulfonyl group via nucleophilic aromatic substitution (NAS) using methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) at elevated temperatures (~80–100°C) .
Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation, which may lead to byproducts.
Q. How should researchers characterize the molecular structure of this compound?
A multi-technique approach ensures accuracy:
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect, methanesulfonyl group’s distinct shifts) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) .
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement, particularly to confirm steric effects of the bulky methanesulfonyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies between experimental and theoretical data (e.g., unexpected coupling patterns in NMR) require:
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to verify substituent orientation .
- Isotopic Labeling : Use deuterated solvents or ¹⁹F-decoupling in NMR to isolate overlapping signals .
- Crystallographic Cross-Check : If single crystals are obtainable, X-ray data can unambiguously resolve structural ambiguities .
Q. How to design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .
- Fluorescence Polarization : Quantify affinity using fluorescently labeled derivatives .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on interactions between the methanesulfonyl group and hydrophobic pockets .
- Mutagenesis Studies : Engineer target proteins to assess the role of specific residues in binding (e.g., replacing hydrophobic residues with polar ones) .
Q. What are common pitfalls in optimizing reaction yields, and how to address them?
- Low Sulfonylation Efficiency :
- Byproduct Formation :
Q. How does the methanesulfonyl group influence reactivity compared to other substituents (e.g., methyl or nitro groups)?
- Electronic Effects : The strong electron-withdrawing nature of the -SO₂CH₃ group deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing NAS potential .
- Steric Effects : The bulky sulfonyl group may hinder access to certain reaction sites, necessitating sterically tolerant catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Comparative Data : See Table 1 for reactivity trends in similar compounds :
| Substituent | Electrophilic Reactivity | NAS Reactivity |
|---|---|---|
| -SO₂CH₃ | Low | High |
| -NO₂ | Very Low | Moderate |
| -CH₃ | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
